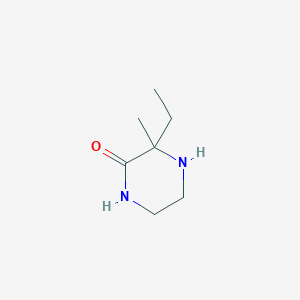
Éster de pinacol del ácido 3-cianopiridin-4-borónico
Descripción general
Descripción
3-Cyanopyridine-4-boronic acid pinacol ester is an organoboron compound with the empirical formula C12H15BN2O2. It is a derivative of pyridine and boronic acid, featuring a cyano group at the 3-position and a boronic acid pinacol ester at the 4-position. This compound is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, due to its stability and reactivity.
Aplicaciones Científicas De Investigación
3-Cyanopyridine-4-boronic acid pinacol ester is used in various scientific research applications, including:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
The compound is a boronic acid derivative, which are often used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide . The boronic ester group in the compound can undergo transmetalation with a palladium complex, a key step in the Suzuki-Miyaura coupling .
Biochemical Pathways
The suzuki-miyaura coupling reaction, in which this compound can participate, is widely used in organic synthesis, including the synthesis of various biologically active compounds .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context of its use, such as the target molecule or pathway it interacts with. In the context of Suzuki-Miyaura coupling reactions, the compound can contribute to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be influenced by various factors, including the choice of solvent, temperature, and the presence of a base . .
Análisis Bioquímico
Biochemical Properties
3-Cyanopyridine-4-boronic acid pinacol ester plays a significant role in biochemical reactions due to its ability to form stable complexes with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles . This interaction is crucial in enzyme inhibition, where 3-Cyanopyridine-4-boronic acid pinacol ester can inhibit enzymes by binding to their active sites. Additionally, it can interact with proteins involved in cell signaling pathways, affecting their function and activity.
Cellular Effects
The effects of 3-Cyanopyridine-4-boronic acid pinacol ester on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit specific kinases involved in cell signaling, leading to altered cellular responses. Furthermore, 3-Cyanopyridine-4-boronic acid pinacol ester can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of target genes. Its impact on cellular metabolism includes altering metabolic flux and metabolite levels, which can affect overall cell function and viability.
Molecular Mechanism
The molecular mechanism of action of 3-Cyanopyridine-4-boronic acid pinacol ester involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The boronic acid group of 3-Cyanopyridine-4-boronic acid pinacol ester can form reversible covalent bonds with active site residues of enzymes, leading to their inhibition. This inhibition can be competitive or non-competitive, depending on the specific enzyme and the nature of the interaction. Additionally, 3-Cyanopyridine-4-boronic acid pinacol ester can activate certain enzymes by stabilizing their active conformations. Changes in gene expression are mediated through interactions with transcription factors or other regulatory proteins, leading to altered transcriptional activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Cyanopyridine-4-boronic acid pinacol ester can change over time due to its stability, degradation, and long-term effects on cellular function . The stability of 3-Cyanopyridine-4-boronic acid pinacol ester is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, it may degrade into other compounds, which can affect its activity and efficacy. Long-term exposure to 3-Cyanopyridine-4-boronic acid pinacol ester can lead to changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes. These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Cyanopyridine-4-boronic acid pinacol ester vary with different dosages in animal models . At low doses, it may exhibit minimal or no adverse effects, while higher doses can lead to toxicity or other adverse effects. Threshold effects are observed, where a specific dosage level is required to elicit a significant biological response. Toxic effects at high doses may include organ damage, altered metabolic function, and changes in behavior. Understanding the dosage effects is essential for determining the safe and effective use of 3-Cyanopyridine-4-boronic acid pinacol ester in research and potential therapeutic applications.
Metabolic Pathways
3-Cyanopyridine-4-boronic acid pinacol ester is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have different biological activities. Enzymes such as cytochrome P450s play a crucial role in the metabolism of 3-Cyanopyridine-4-boronic acid pinacol ester, affecting its bioavailability and activity. Additionally, the compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Cyanopyridine-4-boronic acid pinacol ester within cells and tissues are mediated by various transporters and binding proteins . These transporters facilitate the uptake and efflux of the compound, affecting its localization and accumulation in specific cellular compartments. Binding proteins can also influence the distribution of 3-Cyanopyridine-4-boronic acid pinacol ester by sequestering it in specific tissues or organelles. Understanding the transport and distribution mechanisms is essential for predicting the compound’s behavior in biological systems and optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of 3-Cyanopyridine-4-boronic acid pinacol ester is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the cytoplasm, nucleus, mitochondria, or other organelles, depending on its interactions with cellular machinery. This localization can affect its activity and function, as different subcellular environments provide distinct biochemical contexts. Understanding the subcellular localization of 3-Cyanopyridine-4-boronic acid pinacol ester is crucial for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanopyridine-4-boronic acid pinacol ester typically involves the borylation of 3-cyanopyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures.
Industrial Production Methods
Industrial production of 3-Cyanopyridine-4-boronic acid pinacol ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyanopyridine-4-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, producing biaryl or styrene derivatives.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or a base, resulting in the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Protodeboronation: Protic solvents (e.g., water, methanol) or bases (e.g., sodium hydroxide).
Major Products
Suzuki–Miyaura Coupling: Biaryl or styrene derivatives.
Protodeboronation: Corresponding hydrocarbons.
Comparación Con Compuestos Similares
3-Cyanopyridine-4-boronic acid pinacol ester can be compared with other boronic acid esters, such as:
4-Cyanopyridine-3-boronic acid pinacol ester: Similar structure but with the cyano group at the 4-position and the boronic acid ester at the 3-position.
Pyridine-4-boronic acid pinacol ester: Lacks the cyano group, making it less reactive in certain coupling reactions.
The unique combination of the cyano group and boronic acid ester in 3-Cyanopyridine-4-boronic acid pinacol ester provides enhanced reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis.
Propiedades
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O2/c1-11(2)12(3,4)17-13(16-11)10-5-6-15-8-9(10)7-14/h5-6,8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDBQHAQFBWGNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660623 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878194-92-4 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=878194-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyanopyridine-4-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


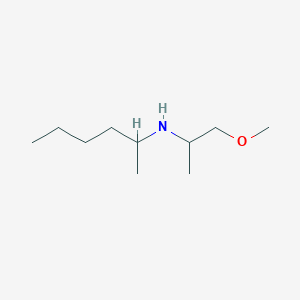


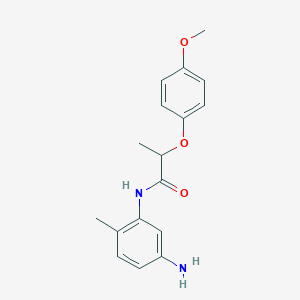
![(Hexan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1461653.png)


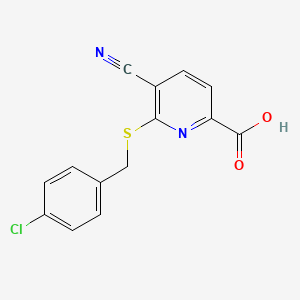
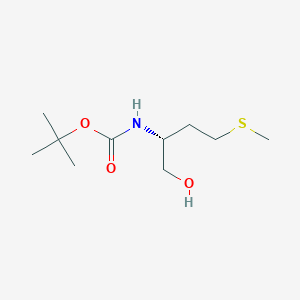
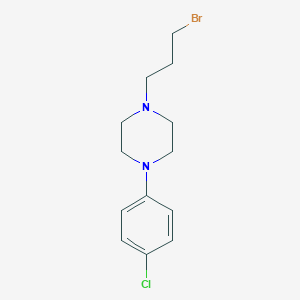

![methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1461663.png)
amine](/img/structure/B1461664.png)
